Disodium; phosphoramidon

Description

Historical Context and Discovery as a Microbial Metabolite

The story of phosphoramidon (B1677721) begins in the realm of microbiology. It was first isolated from the culture broths of Streptomyces tanashiensis, a species of actinomycetes bacteria. wikipedia.orgpeptanova.deresearchgate.netiscabiochemicals.com The initial discovery and structural elucidation of this novel microbial metabolite were reported in the early 1970s. bikaken.or.jpmedchemexpress.combiofargo.com This finding was a part of a broader effort to screen for bioactive compounds from microbial sources, a practice that has yielded numerous important therapeutic agents and research tools. The unique structure of phosphoramidon, featuring a dipeptide backbone linked to a 6-deoxysugar via a phosphoramidate (B1195095) bridge, immediately set it apart. researchgate.netdrugbank.com Its discovery highlighted the vast and largely untapped potential of microorganisms as a source of structurally diverse and biologically active molecules. researchgate.netmdpi.com

Overview of its Significance as an Enzyme Inhibitor

The primary significance of phosphoramidon in biochemical research lies in its powerful and specific inhibitory action against metalloendopeptidases. peptanova.deiscabiochemicals.comapexbt.com These enzymes, which utilize a metal ion (typically zinc) in their catalytic mechanism, play crucial roles in various physiological processes. apexbt.com Phosphoramidon acts as a transition-state analog inhibitor, meaning it mimics the high-energy transition state of the substrate as it binds to the enzyme, thereby blocking the active site and preventing catalysis. ebi.ac.uknih.gov

Its inhibitory profile is both potent and selective. While it strongly inhibits enzymes like thermolysin, neprilysin (neutral endopeptidase 24.11), and endothelin-converting enzyme (ECE), it shows little to no inhibitory activity against other classes of proteases such as trypsin, papain, chymotrypsin, or pepsin. wikipedia.orgpeptanova.deiscabiochemicals.com This specificity makes it an exceptional tool for dissecting the roles of particular metalloendopeptidases in complex biological systems.

Scope of Academic Research on Disodium; Phosphoramidon

The unique properties of phosphoramidon have led to its widespread use across various fields of academic research. In neurobiology, it has been instrumental in studying the degradation of amyloid-β peptides, which are implicated in Alzheimer's disease. rndsystems.comnih.gov By inhibiting neprilysin, a key enzyme in amyloid-β clearance, researchers can modulate its levels and investigate the downstream pathological consequences. rndsystems.comnih.gov

In cardiovascular research, phosphoramidon has been crucial for understanding the endothelin system. apexbt.commedchemexpress.com It inhibits endothelin-converting enzyme (ECE), which is responsible for producing the potent vasoconstrictor endothelin-1 (B181129) from its precursor, big endothelin-1. apexbt.commedchemexpress.comnih.gov This has allowed for detailed studies on the role of the endothelin pathway in blood pressure regulation and various cardiovascular diseases. apexbt.commedchemexpress.com

Furthermore, phosphoramidon has been employed in studies related to inflammation and pain, as neprilysin is also involved in the metabolism of enkephalins, which are endogenous opioid peptides. peptanova.deed.ac.uk The breadth of its application underscores the fundamental importance of metalloendopeptidases in health and disease, and the value of having a specific inhibitor to probe their functions.

Detailed Research Findings

The inhibitory activity of phosphoramidon has been quantified against several key metalloendopeptidases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common measures of an inhibitor's potency.

Table 1: Inhibitory Activity of Phosphoramidon Against Various Enzymes

| Enzyme | IC50 / Ki Value | Reference |

|---|---|---|

| Thermolysin | IC50: 0.4 µg/mL; Ki: 28 nM | medchemexpress.commedchemexpress.com, ebi.ac.uk |

| Neprilysin (NEP) | IC50: 0.034 µM; Ki: 3 nM | medchemexpress.commedchemexpress.com, ebi.ac.uk |

| Endothelin-Converting Enzyme (ECE) | IC50: 3.5 µM | medchemexpress.commedchemexpress.com |

| Angiotensin-Converting Enzyme (ACE) | IC50: 78 µM | medchemexpress.commedchemexpress.com |

| Pseudolysin | Ki: 250 nM | ebi.ac.uk |

Research has also delved into the structural basis of phosphoramidon's inhibitory mechanism. X-ray crystallography studies have revealed the precise interactions between phosphoramidon and the active sites of enzymes like thermolysin and neprilysin. ebi.ac.uknih.gov These studies show that the phosphoramidate group coordinates with the catalytic zinc ion, while the leucine (B10760876) and tryptophan residues of phosphoramidon occupy the substrate-binding pockets of the enzyme. nih.gov This detailed structural understanding has been pivotal for the rational design of other metalloprotease inhibitors.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H34N3Na2O10P |

|---|---|

Molecular Weight |

589.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;sodiosodium |

InChI |

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 |

InChI Key |

FJGLTVKFHSZNQE-ODIUWQMJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |

Origin of Product |

United States |

Structural Characterization and Chemical Synthesis

Elucidation of Molecular Structure

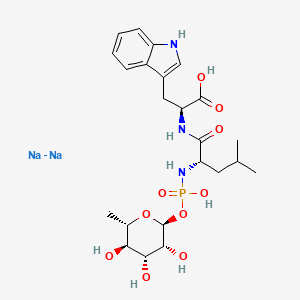

The molecular architecture of phosphoramidon (B1677721) is a complex assembly of peptidic, glycosidic, and phosphate (B84403) components, each contributing to its unique biological activity. Chemically, it is identified as N-(α-L-rhamnopyranosyloxyphosphinyl)-L-leucyl-L-tryptophan. abcam.com

Phosphoramidon's structure is built upon a dipeptide backbone consisting of L-leucine and L-tryptophan residues. google.com This peptidic component is crucial for its interaction with the active sites of target enzymes. Covalently linked to this dipeptide is a glycosidic moiety, specifically a 6-deoxysugar identified as α-L-rhamnose (6-deoxy-α-L-mannopyranose). google.comumich.edu The stereochemistry of these components is critical; for instance, phosphoramidon's stereoisomer, talopeptin, differs by a single stereocenter, highlighting the structural precision required for its function. wikipedia.org

A distinctive feature of phosphoramidon is the phosphoramidate (B1195095) bridge that links the glycosidic and peptidic moieties. google.com This N-P bond connects the N-terminus of the L-leucyl-L-tryptophan dipeptide to the anomeric oxygen of the α-L-rhamnose sugar via a phosphoryl group (P=O). google.com Phosphoramidates are a class of organophosphorus compounds characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom. This linkage is a key element of phosphoramidon's inhibitory activity, as it acts as a transition-state analogue that can chelate the active site metal ion (typically zinc) in metalloproteases. google.com

Advanced Synthetic Methodologies

The unique structure of phosphoramidon presents considerable challenges for chemical synthesis. Over the years, various methodologies have been developed to improve efficiency, scalability, and stereochemical control.

A significant advancement in the practical synthesis of phosphoramidon is the H-phosphonate approach, which has been developed for multigram-scale preparation. nih.govgoogle.com This method circumvents many issues found in earlier synthetic routes. google.com A key step in this process involves the coupling of a protected L-leucyl-L-tryptophan dipeptide with a glycosyl H-phosphonate monoester derived from L-rhamnose. nih.govgoogle.com

The synthesis proceeds through a stepwise coupling protocol. google.com First, the rhamnose derivative is phosphitylated and hydrolyzed to yield a stable H-phosphonate monoester intermediate. google.com This intermediate is then activated and coupled with the dipeptide, followed by an oxidation step to form the stable pentavalent phosphoramidate linkage. google.comnih.gov This improved H-phosphonate strategy has proven to be an efficient route for producing a key precursor to phosphoramidon, making this important biochemical tool more accessible. google.comnih.gov

The presence of multiple chiral centers in phosphoramidon, including the amino acids, the sugar moiety, and the phosphorus atom of the phosphoramidate bridge, makes stereocontrol a critical aspect of its synthesis. wikipedia.orgnih.gov The biological activity of phosphoramidon and its analogues is highly dependent on their specific stereochemistry. For example, interchanging the L-leucine and L-tryptophan residues can abolish inhibitory activity against certain enzymes. nih.gov

Achieving stereoselectivity, particularly at the phosphorus center, is a common challenge in the synthesis of such P-chiral compounds. Methodologies developed for the stereocontrolled synthesis of related molecules, such as phosphorothioate (B77711) oligonucleotides, often employ chiral auxiliaries. umich.edunih.gov The oxazaphospholidine method, for instance, uses a phosphoramidite (B1245037) derivative bearing a chiral auxiliary to direct the stereochemical outcome of phosphorus bond formation. nih.gov Similar principles can be applied to the synthesis of phosphoramidon and its analogues to ensure the desired configuration at the phosphorus atom, which is crucial for precise interaction with target enzymes. The synthesis often begins with chiral precursors, such as L-rhamnose, to set the stereochemistry of the glycosidic part. nih.gov

The synthesis of complex molecules like phosphoramidon is fraught with challenges that have spurred significant innovation. Early synthetic routes were often inefficient and not suitable for large-scale production. wikipedia.org

Key Challenges:

Side Reactions: A notable challenge in coupling the dipeptide and glycosyl phosphate moieties is the propensity for the dipeptide to undergo intramolecular cyclization, forming an undesired cyclic dipeptide. google.com This side reaction reduces the yield of the target compound.

Purification: As with many multi-step syntheses, the purification of intermediates and the final product can be complex and inefficient, particularly at a larger scale. nih.gov

Reagent Toxicity and Waste: Early synthetic routes for creating phosphoramidate (P-N) bonds often relied on toxic reagents and produced significant stoichiometric waste, driving the need for more environmentally benign or "green" chemical processes. wikipedia.org

Economic Viability: The use of expensive reagents, complex purification techniques, and multi-step pathways can make the synthesis economically challenging for large-scale production. nih.gov

Innovations:

Improved Coupling Reagents: The development of the H-phosphonate methodology represents a major innovation that overcomes the issue of dipeptide cyclization by providing a more efficient and direct coupling pathway. nih.govgoogle.com

Solid-Phase Synthesis: For the synthesis of analogues and related compounds, solid-phase synthesis techniques can simplify purification by allowing reagents and byproducts to be washed away from the product, which remains attached to a solid support. nih.gov

These innovations have been crucial in transforming the synthesis of phosphoramidon from a complex academic challenge into a more practical and scalable process.

Structural Analogues and Derivatives of Phosphoramidon

The molecular architecture of phosphoramidon, characterized by a phosphoramidate linkage between an L-rhamnose sugar moiety and a dipeptide of L-leucyl-L-tryptophan, has served as a template for the design and synthesis of numerous structural analogues and derivatives. Researchers have systematically modified each of these core components—the sugar, the dipeptide backbone, and the phosphorus linkage—to investigate structure-activity relationships and to develop inhibitors with altered potency and selectivity for various metalloproteases.

A significant focus of these synthetic endeavors has been the exploration of the role of the rhamnose moiety. One of the closest structural analogues is Talopeptin , which differs from phosphoramidon only by the stereochemistry at the C-4 position of the sugar ring. This subtle change has been shown to have a minimal impact on the inhibition of thermolysin. In contrast, complete removal of the rhamnose group to yield N-phosphoryl-L-leucyl-L-tryptophan results in a derivative with a markedly different inhibitory profile. While this modification reduces potency against endothelin-converting enzyme (ECE), it enhances activity against neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). beilstein-journals.orgebi.ac.uk This suggests that the glycone portion of the molecule is a key determinant of target enzyme specificity. A novel synthetic strategy has also been developed that allows for the anomerization of α-L-rhamnose triacetate during phosphitylation, enabling the synthesis of both phosphoramidon and its β anomer for enzymatic evaluation. nih.gov

Modifications to the dipeptide portion of the molecule have also been extensively studied. The interchange of the amino acid residues, for instance, from leucyl-tryptophan to tryptophyl-leucine, was found to abolish inhibitory activity against ECE and NEP, while retaining some activity against ACE. beilstein-journals.org To improve stability against degradation by peptidases, analogues have been synthesized where the amide bond is replaced with a ketomethylene isostere . nih.gov The synthesis of these derivatives involves the alkylation of a 4-ketodiester, which is prepared from Z-Leu chloromethyl ketone and dimethyl malonate. nih.gov Further modifications to the dipeptide backbone of the rhamnose-lacking analogue include the addition of hydrophobic groups, such as a 2-(2-naphthyl)ethyl group , which was shown to improve potency for ECE. beilstein-journals.org

Derivatives targeting the phosphoramidate linkage have also been developed to mimic the transition state of peptide hydrolysis more closely. A notable example is the phostone analogue of phosphoramidon. nih.gov This glycomimetic features a cyclic phosphonic acid, which is synthesized from L-rhamnose and then coupled to the dipeptide H-Leu-Trp-OMe. nih.gov Another modification at this position is the creation of a methylphosphonic acid analogue, which has been reported as a highly potent inhibitor. mdpi.com

The synthesis of these diverse analogues often employs principles from phosphonopeptide and phosphinic dipeptide chemistry. General synthetic routes for phosphonopeptides with a phosphonamidate bond include the phosphonylation of amino/peptide esters with N-protected aminoalkylphosphonochloridates or the use of coupling reagents to condense N-protected phosphonic monoesters with amino/peptide esters. mdpi.com

The following table summarizes key structural analogues and derivatives of phosphoramidon and their defining characteristics.

| Derivative Name/Class | Key Structural Modification | Synthetic Highlights | Research Findings |

| Talopeptin | Stereoisomer at C-4 of the rhamnose moiety. | Naturally occurring, closely related structure. | Minimal effect on thermolysin inhibition compared to phosphoramidon. |

| N-phosphoryl-L-leucyl-L-tryptophan | Complete removal of the rhamnose moiety. | Synthesized to study the role of the sugar group. nih.gov | Reduced potency for ECE, but increased potency for NEP and ACE. beilstein-journals.org |

| β anomer of Phosphoramidon | Rhamnose is in the β-anomeric configuration. | A synthetic strategy manipulating anomerization of α-L-rhamnose triacetate upon phosphitylation has been developed. nih.gov | The contacts of the rhamnose moiety with the enzyme have limited contribution to the binding. nih.gov |

| Ketomethylene Analogues | The amide bond in the dipeptide is replaced by a -COCH₂- group. | The key synthetic step is the alkylation of a 4-ketodiester prepared from Z-Leu chloromethyl ketone and dimethyl malonate. nih.gov | Designed for increased stability against peptidase degradation; good inhibitors of thermolysin, ACE, and enkephalinase. nih.gov |

| Phostone Analogue | The phosphate group is incorporated into a cyclic phosphonic acid structure. | Synthesized from L-rhamnose, involving the coupling of the cyclic phosphonic acid with the dipeptide H-Leu-Trp-OMe. nih.gov | Acts as a glycomimetic of phosphoramidon and inhibits ECE. nih.gov |

| 2-(2-naphthyl)ethyl Derivative | Addition of a 2-(2-naphthyl)ethyl group to the rhamnose-free dipeptide. | Synthesized to explore the effect of additional hydrophobic groups. | Improved potency for ECE. beilstein-journals.org |

| Trp-Leu Dipeptide Analogue | Interchange of the leucine (B10760876) and tryptophan residues. | Standard peptide synthesis modifications. | Abolished inhibitory activity for ECE and NEP, but remained active for ACE. beilstein-journals.org |

| Methylphosphonic Acid Analogue | Modification of the phosphorus center. | Specific synthetic details not extensively available in the provided context. | Reported as a highly potent inhibitor of ECE. mdpi.com |

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Elements for Inhibitory Activity

The inhibitory potency of phosphoramidon (B1677721) is a result of the synergistic interplay of its distinct structural components: the phosphoryl group, the rhamnose moiety, and the dipeptide backbone of leucine (B10760876) and tryptophan. Alterations to any of these components can significantly impact the compound's inhibitory profile.

Role of the Phosphoryl Group

The phosphoryl group is a critical determinant of phosphoramidon's inhibitory activity, acting as a transition-state analogue. This group mimics the tetrahedral transition state of peptide hydrolysis, enabling it to bind with high affinity to the active site of metalloproteases. The negatively charged oxygen atoms of the phosphoryl group chelate the essential zinc ion (Zn²⁺) in the enzyme's active site, a fundamental interaction for potent inhibition. Compounds containing a free phosphonic acid are considered optimal for the inhibition of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). nih.gov

Influence of the Rhamnose Moiety

The L-rhamnose moiety of phosphoramidon plays a complex and enzyme-dependent role in its inhibitory activity. Its removal has been shown to have differential effects on the compound's potency against various metalloproteases. For instance, the removal of the rhamnose group reduces the potency of phosphoramidon against endothelin-converting enzyme (ECE), with the IC50 value increasing from 3.5 µM to 70 µM. nih.gov Conversely, this modification enhances the inhibitory activity against neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), with IC50 values decreasing from 0.034 µM to 0.003 µM and 78 µM to 0.20 µM, respectively. nih.gov

| Compound | Modification | ECE IC50 (µM) | NEP IC50 (µM) | ACE IC50 (µM) |

|---|---|---|---|---|

| Phosphoramidon | - | 3.5 | 0.034 | 78 |

| Phosphoramidon Analogue (Dipeptide 3) | Removal of Rhamnose | 70 | 0.003 | 0.20 |

Significance of Leucine and Tryptophan Residues

The L-leucine and L-tryptophan residues in the dipeptide portion of phosphoramidon are crucial for its specific interactions with the enzyme's active site pockets. The side chains of these amino acids engage in hydrophobic and other non-covalent interactions that contribute significantly to the binding affinity and selectivity of the inhibitor.

Studies on phosphoramidon analogues have demonstrated the critical nature of these residues. For example, the interchange of the leucine and tryptophan residues results in a near-complete loss of inhibitory activity against ECE and NEP. nih.gov This highlights the specific orientation and nature of these side chains for effective binding to the S1' and S2' pockets of these enzymes. Interestingly, the same analogue with interchanged residues remained active against ACE, indicating different structural requirements for the active site of this enzyme. nih.gov Furthermore, the presence of an aromatic group in the P'2 position (occupied by tryptophan in phosphoramidon) is considered essential for the inhibition of ECE and NEP, but not for ACE. nih.gov

Rational Design of Phosphoramidon Analogues

The understanding of the structure-activity relationships of phosphoramidon has paved the way for the rational design of analogues with tailored inhibitory profiles. By systematically modifying the core structure of phosphoramidon, researchers have been able to develop inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

One successful strategy has been the modification of the dipeptide component. For instance, the addition of a 2-(2-naphthyl)ethyl group to the dipeptide analogue (lacking the rhamnose moiety) significantly improved its potency for ECE, with the IC50 value decreasing to 0.55 µM. nih.gov This modification, however, weakened its potency for NEP (IC50 = 0.02 µM) and had no significant effect on ACE inhibition. nih.gov This demonstrates that increasing the hydrophobicity in the P1 position can enhance affinity for ECE. nih.gov

The general approach to the rational design of phosphoramidon-based inhibitors involves:

Modification of the P1' and P2' residues: Introducing different amino acid residues or unnatural amino acids to optimize interactions with the S1' and S2' pockets of the target enzyme.

Replacement of the phosphoryl group: Investigating other zinc-binding groups to potentially improve affinity and pharmacokinetic properties.

Alteration or removal of the rhamnose moiety: As discussed, this can modulate selectivity towards different metalloproteases.

These rational design strategies have led to the development of a diverse range of phosphoramidon analogues, each with a unique inhibitory profile against various metalloproteases.

| Analogue | Modification from Dipeptide 3 | ECE IC50 (µM) | NEP IC50 (µM) | ACE IC50 (µM) |

|---|---|---|---|---|

| Dipeptide 3 | - | 70 | 0.003 | 0.20 |

| Analogue with 2-(2-naphthyl)ethyl addition | Addition of 2-(2-naphthyl)ethyl | 0.55 | 0.02 | No significant change |

| Analogue with interchanged Leu and Trp | Interchange of Leucine and Tryptophan | Inactive | Inactive | Active |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

While specific, dedicated Quantitative Structure-Activity Relationship (QSAR) studies on a broad series of phosphoramidon analogues are not extensively reported in the public domain, the principles of QSAR are highly applicable to this class of inhibitors. QSAR modeling seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For phosphoramidon and its analogues, a QSAR model could be developed to predict their inhibitory potency against a particular metalloprotease. This would typically involve:

Data Collection: Assembling a dataset of phosphoramidon analogues with their corresponding experimentally determined inhibitory activities (e.g., IC50 or Ki values).

Descriptor Calculation: Quantifying various physicochemical properties of the molecules, known as molecular descriptors. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques.

A hypothetical QSAR model for phosphoramidon analogues might reveal that descriptors related to the hydrophobicity of the P1' substituent and the electrostatic potential of the zinc-binding group are key determinants of inhibitory potency. Such models could then be used to virtually screen new, untested analogues and prioritize them for synthesis and biological evaluation, thereby accelerating the discovery of more potent and selective inhibitors. The development of 3D-QSAR models, which consider the three-dimensional arrangement of atoms, could provide even more detailed insights into the structural requirements for optimal binding.

Crystallographic and Computational Studies of Enzyme Inhibitor Complexes

X-ray Crystallography of Disodium; Phosphoramidon-Enzyme Complexes

X-ray crystallography provides a static, atomic-level snapshot of the enzyme-inhibitor complex, revealing the three-dimensional arrangement of atoms and the intricate network of interactions that stabilize the bound state.

The complex of thermolysin with phosphoramidon (B1677721) was one of the earliest metalloprotease-inhibitor structures to be determined, providing foundational insights into this class of enzymes. The structure, available under the PDB accession code 1TLP, has been refined to a resolution of 2.3 Å rcsb.orgwwpdb.orgpdbj.org.

The crystal structure confirms that thermolysin is a zinc-requiring endopeptidase with a deep active site cleft daletronrud.com. Phosphoramidon binds within this cleft, acting as a transition-state analogue ebi.ac.uk. The analysis reveals that a single oxygen atom from the inhibitor's phosphoramidate (B1195095) moiety directly coordinates with the catalytic zinc ion. This interaction, along with coordination by three protein residues (His142, His146, and Glu166), results in an approximately tetrahedral geometry around the zinc atom rcsb.org. This mode of binding mimics the presumed tetrahedral transition state of peptide hydrolysis.

Table 1: Crystallographic Data for Thermolysin-Phosphoramidon Complex (PDB: 1TLP)

| Parameter | Value |

|---|---|

| PDB ID | 1TLP |

| Enzyme | Thermolysin |

| Resolution | 2.30 Å |

| Method | X-ray Diffraction |

| Space Group | P 61 2 2 |

The crystal structure of the extracellular domain of human neutral endopeptidase (NEP, also known as neprilysin) in complex with phosphoramidon was solved at a 2.1 Å resolution (PDB ID: 1DMT) rcsb.orgnih.govresearchgate.net. NEP is a key mammalian enzyme involved in inactivating various peptide hormones, and its structure provides a template for designing specific inhibitors researchgate.net.

The structure reveals that the enzyme is composed of two large, multiply connected domains that form a substantial central cavity where the active site is located rcsb.orgresearchgate.net. Phosphoramidon is bound within this cavity, providing a clear model for how substrates and inhibitors interact with the enzyme. The catalytic zinc ion is coordinated by residues His583, His587, and Glu646, while Glu584 is positioned to act as the catalytic base ebi.ac.uk. The high-resolution data from this complex has been crucial for understanding ligand-binding determinants rcsb.orgresearchgate.net.

Table 2: Crystallographic Data for Human NEP-Phosphoramidon Complex (PDB: 1DMT)

| Parameter | Value |

|---|---|

| PDB ID | 1DMT |

| Enzyme | Human Neutral Endopeptidase (Neprilysin) |

| Resolution | 2.10 Å |

| Method | X-ray Diffraction |

| Space Group | P 32 2 1 |

In both thermolysin and NEP, the binding of phosphoramidon is primarily driven by the interaction of its phosphoramidate group with the active site zinc ion rcsb.orgebi.ac.uk. This strong, charge-based interaction is a hallmark of its inhibitory mechanism.

Beyond the zinc coordination, the different moieties of the phosphoramidon molecule occupy specific subsites within the enzymes, forming additional stabilizing interactions:

The L-Leucine residue fits into the hydrophobic S1' subsite of the enzymes.

The L-Tryptophan residue occupies the S2' subsite, where its bulky indole (B1671886) ring can form favorable hydrophobic and van der Waals interactions.

The rhamnose sugar moiety extends from the active site. While not essential for binding to all metallopeptidases, its presence and orientation can significantly influence specificity and potency for different enzymes ebi.ac.uknih.gov.

Hydrogen bonds between the inhibitor's peptide backbone and amino acid residues of the enzymes further anchor the compound in the active site, contributing to its high binding affinity.

Molecular Dynamics Simulations and Docking Studies

While X-ray crystallography provides a high-resolution static picture, computational methods like molecular dynamics (MD) simulations and docking studies offer insights into the dynamic nature of the enzyme-inhibitor interaction. MD simulations can be used to model the movement of atoms over time, revealing the stability of binding modes and the conformational flexibility of the complex nih.govmdpi.com. Docking experiments predict the preferred orientation of an inhibitor when bound to an enzyme's active site, which is particularly useful when a crystal structure is not available preprints.org.

For phosphoramidon, the existing crystal structures (1TLP and 1DMT) serve as invaluable starting points and validation benchmarks for computational studies rcsb.orgpreprints.org. Docking algorithms can reproduce the crystallographically observed binding mode, confirming that the key interactions, especially the zinc chelation by the phosphoramidate group, are correctly predicted. MD simulations built from these crystal structures can further explore the dynamic stability of the hydrogen bond networks and hydrophobic interactions that hold the inhibitor in place, providing a more complete understanding of the binding thermodynamics.

Insights into Ligand-Binding and Specificity Determinants

The combination of crystallographic and computational data provides a clear picture of the determinants of phosphoramidon's binding and specificity.

Transition-State Analogy : The primary determinant of phosphoramidon's potency is the tetrahedral phosphoramidate group, which acts as a stable analogue of the transient tetrahedral intermediate formed during peptide bond hydrolysis. This allows it to bind with high affinity to the zinc ion at the catalytic center ebi.ac.uk.

Subsite Interactions : Specificity among different metallopeptidases is governed by the interactions of the inhibitor's side chains and rhamnose group with the enzyme's subsites. For example, an aromatic group in the P'2 position (tryptophan in phosphoramidon) is crucial for potent inhibition of NEP and endothelin-converting enzyme (ECE) nih.gov.

Role of the Rhamnose Moiety : The rhamnose sugar has a differential impact on potency. Its removal significantly increases the inhibitory activity against NEP and angiotensin-converting enzyme (ACE) but reduces potency against ECE. This highlights the rhamnose group as a key specificity determinant, likely by creating favorable or unfavorable steric and electronic interactions in the active sites of different enzymes ebi.ac.uknih.gov.

These detailed structural and computational insights have not only explained the potent inhibitory action of phosphoramidon but have also guided the rational design of second-generation inhibitors with improved potency and selectivity for specific metallopeptidase targets.

Applications of Disodium; Phosphoramidon As a Biochemical Research Tool

Use in Enzyme Assays and Kinetics Studies

Disodium; phosphoramidon (B1677721) is widely employed in enzyme assays and kinetics studies to characterize the activity of metalloproteases. As a competitive inhibitor, it binds to the active site of these enzymes, allowing researchers to determine key kinetic parameters. nih.gov Its inhibitory activity against enzymes like thermolysin and neprilysin (neutral endopeptidase 24.11) is well-documented. ebi.ac.uknih.gov

In kinetic studies, phosphoramidon is used to determine the inhibition constant (Ki), which provides a measure of the inhibitor's potency. For instance, the Ki values for phosphoramidon against neprilysin and thermolysin have been reported to be 3 nM and 28 nM, respectively. ebi.ac.uk Such studies are crucial for understanding the structure-function relationship of metalloproteases and for the design of more specific inhibitors.

Enzyme assays utilizing phosphoramidon often involve monitoring the cleavage of a specific substrate in the presence and absence of the inhibitor. The rate of substrate degradation can be measured using various techniques, including spectrophotometry and high-performance liquid chromatography (HPLC). longdom.org By comparing the reaction rates, researchers can quantify the inhibitory effect of phosphoramidon and elucidate the role of the targeted enzyme in a particular biochemical reaction.

| Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Neprilysin (Neutral Endopeptidase 24.11) | 3 nM | ebi.ac.uk |

| Thermolysin | 28 nM | ebi.ac.uk |

| Pseudolysin | 250 nM | ebi.ac.uk |

Probing Metalloprotease Functions in Biological Systems (non-human, in vitro)

Phosphoramidon's inhibitory properties make it an invaluable tool for probing the functions of metalloproteases in various non-human, in vitro biological systems.

Phosphoramidon has been instrumental in studies of neuropeptide metabolism, particularly the degradation of Substance P and enkephalins. researchgate.netnih.gov These neuropeptides play significant roles in pain perception and neurotransmission. By inhibiting neprilysin, a key enzyme in their degradation, phosphoramidon allows researchers to study the metabolic pathways of these peptides and their physiological effects. For example, in studies using synaptic membranes from the mouse spinal cord, phosphoramidon was shown to inhibit the degradation of Substance P, leading to the accumulation of its metabolites. researchgate.net This has helped to elucidate the role of neprilysin in regulating the levels of Substance P in the central nervous system. researchgate.net Similarly, research on the degradation of Met-enkephalin in rat brain slices has demonstrated that phosphoramidon can decrease its metabolism, suggesting a role for phosphoramidon-sensitive peptidases in this process. nih.gov

The vasoconstrictor peptide endothelin-1 (B181129) (ET-1) is synthesized from its precursor, big endothelin-1 (big ET-1), by the action of endothelin-converting enzymes (ECEs). nih.govnih.gov Phosphoramidon is a potent inhibitor of ECEs and has been extensively used to study the processing of big ET-1. nih.govnih.gov In cultured endothelial cells, phosphoramidon has been shown to suppress the secretion of ET-1 while causing an increase in the secretion of big ET-1. nih.govnih.gov This demonstrates its effectiveness in blocking the conversion step and has been crucial in identifying and characterizing ECE activity. nih.gov Studies using phosphoramidon have revealed that ECE is a membrane-bound metalloprotease. nih.gov The IC50 values for phosphoramidon inhibition of ET-1 generation from big ET-1 have been determined in different cell types, such as bovine aortic endothelial cells (BAECs) and the human endothelial cell line EA.hy 926, with values of 6.4 µM and 0.26 µM, respectively. nih.gov

Phosphoramidon is utilized in non-disease-specific research to understand the fundamental biology of amyloid-beta (Aβ) peptide degradation. Neprilysin is one of the primary enzymes responsible for the clearance of Aβ in the brain. By inhibiting neprilysin, phosphoramidon can be used as a tool to study the mechanisms of Aβ degradation. nih.gov In non-disease models, the application of phosphoramidon leads to an increase in Aβ levels, which helps researchers to identify other enzymes and pathways involved in Aβ clearance. nih.gov These studies are foundational to understanding the basic proteolytic processes that regulate Aβ homeostasis.

In the field of microbial enzyme research, phosphoramidon is used to identify and characterize metalloproteases from various microorganisms. wikipedia.org Many bacteria and fungi produce metalloproteases that have applications in biotechnology and industry. mdpi.comresearchgate.net Phosphoramidon, as a well-characterized inhibitor, can be used in screening assays to identify microbes that produce phosphoramidon-sensitive enzymes. It can also be used to differentiate between metalloproteases and other classes of proteases produced by microorganisms. For example, thermolysin, an enzyme from Bacillus thermoproteolyticus, is strongly inhibited by phosphoramidon, and this interaction has been studied to understand the catalytic mechanism of this class of microbial enzymes. wikipedia.orgnih.gov

Dissecting Proteolytic Pathways in Cellular Models (non-human cell lines)

Phosphoramidon is a valuable reagent for dissecting complex proteolytic pathways in non-human cellular models. By selectively inhibiting metalloproteases, researchers can uncover the roles of these enzymes in various cellular processes. For instance, in studies using cultured vascular smooth muscle cells (VSMCs), phosphoramidon was used to demonstrate that a phosphoramidon-sensitive endothelin-converting enzyme in these cells is capable of converting big endothelin-3 to its mature form, endothelin-3. nih.gov This highlights the role of this enzyme in the local production of endothelins. nih.gov Furthermore, in other cellular models, the use of phosphoramidon has helped to delineate the involvement of metalloproteinases in the degradation of the extracellular matrix, a process that is fundamental to many physiological and pathological events. nih.gov

| Application Area | Model System | Key Finding | Reference |

|---|---|---|---|

| Neuropeptide Metabolism | Mouse spinal cord synaptic membranes | Phosphoramidon inhibits Substance P degradation by endopeptidase-24.11. | researchgate.net |

| Endothelin-1 Processing | Bovine aortic endothelial cells (BAECs) | Phosphoramidon inhibits the conversion of big ET-1 to ET-1 with an IC50 of 6.4 µM. | nih.gov |

| Amyloid Beta Degradation | Wild-type mice | Intranasal administration of phosphoramidon elevates cerebral Aβ levels. | nih.gov |

| Proteolytic Pathways | Cultured vascular smooth muscle cells (VSMCs) | A phosphoramidon-sensitive enzyme converts big ET-3 to ET-3. | nih.gov |

Development of In Vitro Models for Enzymatic Studies

Disodium; phosphoramidon is a powerful biochemical tool extensively utilized in the development and validation of in vitro models for studying enzymatic processes. wikipedia.org Its primary role in this context is as a potent and specific inhibitor of certain metalloproteinases, which allows researchers to isolate and characterize the activity of these enzymes in controlled laboratory settings. By observing the effect of phosphoramidon on cellular or cell-free systems, scientists can elucidate enzymatic pathways, differentiate between the activities of similar enzymes, and confirm the function of specific proteases in biological processes.

The development of these in vitro models is crucial for understanding the physiological and pathological roles of enzymes like endothelin-converting enzyme (ECE) and neprilysin (NEP), also known as neutral endopeptidase (NEP). rndsystems.comnih.gov Phosphoramidon's ability to selectively inhibit these enzymes makes it an indispensable component in the design of experiments using cultured cells and membrane fractions.

A primary application of phosphoramidon in this area is the characterization of ECE activity. In vitro models using cultured endothelial cells have been fundamental in understanding the conversion of the inactive precursor big endothelin-1 (big ET-1) into the potent vasoconstrictor endothelin-1 (ET-1). nih.gov Studies using cultured porcine aortic endothelial cells demonstrated that phosphoramidon markedly suppressed the secretion of ET-1. nih.gov Further analysis revealed that this suppression was accompanied by an increase in the secretion of big ET-1, strongly suggesting that phosphoramidon was inhibiting the enzyme responsible for the conversion. nih.gov This use of phosphoramidon was critical in establishing an in vitro model that confirmed a phosphoramidon-sensitive metalloproteinase is responsible for the processing of big ET-1 in vascular endothelial cells. nih.gov

Further research has utilized various endothelial cell culture models to refine this understanding. In experiments with bovine aortic endothelial cells (BAECs) and the human endothelial cell line EA.hy 926, phosphoramidon was used to probe the location and function of ECE. nih.gov The addition of phosphoramidon inhibited the conversion of exogenous big ET-1 to ET-1 in both cell types, confirming the presence of a phosphoramidon-sensitive ECE on the plasma membrane. nih.gov Interestingly, the effect of phosphoramidon on the endogenous production of ET-1 differed between the two cell lines, which helped the researchers to hypothesize the existence of different intracellular ECE pathways, showcasing how the inhibitor can be used to uncover complexities within in vitro models. nih.gov

The inhibitory constants of phosphoramidon against various enzymes, determined through numerous in vitro studies, are crucial for designing these experiments. This data allows researchers to use phosphoramidon at concentrations that are selective for one enzyme over another, thereby enabling the specific investigation of a single enzyme's function even in a system where multiple phosphoramidon-sensitive enzymes are present. ebi.ac.ukmedchemexpress.cn

| Enzyme | Inhibitory Value (IC50/Ki) | Source System |

|---|---|---|

| Neprilysin (NEP) | 3 nM (Ki) | General |

| Thermolysin | 28 nM (Ki) | General |

| Pseudolysin | 250 nM (Ki) | General |

| Endothelin-Converting Enzyme-1 (ECE-1) | 14 nM - 8 µM (IC50) | General |

| Endothelin-Converting Enzyme (ECE) | 3.5 µM (IC50) | General |

| Angiotensin-Converting Enzyme (ACE) | 78 µM (IC50) | General |

| ECE in BAECs | 6.4 µM (IC50) | Bovine Aortic Endothelial Cells |

| ECE in EA.hy 926 cells | 0.26 µM (IC50) | Human Endothelial Cell Line |

| ECE Activity (M1 Fraction) | ~1 µM (IC50) | Porcine Lung Membrane |

| ECE Activity (M2 Fraction) | ~0.3 nM (IC50) | Porcine Lung Membrane |

Future Directions in Disodium; Phosphoramidon Research

Exploration of Novel Biological Targets for Inhibition

While phosphoramidon (B1677721) is well-characterized as an inhibitor of metallopeptidases in the M4 and M13 families, future research is aimed at identifying and validating novel biological targets. ebi.ac.uk The initial discovery of its activity against thermolysin, followed by its potent inhibition of vertebrate enzymes like neprilysin and endothelin-converting enzyme, suggests that other phosphoramidon-sensitive proteases likely exist and play significant roles in human biology. nih.govnih.gov

Recent studies have provided intriguing clues in this direction. For instance, research in animal models of Alzheimer's disease has shown that even in the absence of the primary amyloid β (Aβ)-degrading enzymes, NEP and NEP2, intranasal administration of phosphoramidon leads to increased cerebral Aβ levels. creative-peptides.com This finding strongly indicates the existence of other phosphoramidon-sensitive peptidases capable of degrading Aβ in the brain. creative-peptides.com Identifying these unknown enzymes is a critical future goal, as they could represent entirely new therapeutic targets for neurodegenerative diseases.

Future exploration will involve a combination of activity-based protein profiling and advanced proteomic techniques to "fish" for new binding partners in various tissues and cell types. By using phosphoramidon-based chemical probes, researchers can isolate and identify enzymes that interact with the inhibitor, thus uncovering novel targets and expanding the known "pharmacological space" of phosphoramidon.

Advanced Synthetic Approaches for Enhanced Potency and Selectivity

A significant avenue of future research involves the chemical synthesis of novel phosphoramidon analogues to achieve greater potency and, crucially, higher selectivity for specific enzyme targets. The existing structure-activity relationship (SAR) data demonstrates that subtle molecular modifications can dramatically alter the inhibitory profile of the compound. nih.gov

For example, removal of the rhamnose sugar moiety from the phosphoramidon backbone increases its potency for neprilysin and angiotensin-converting enzyme (ACE) but reduces its effectiveness against endothelin-converting enzyme (ECE). ebi.ac.uknih.gov Conversely, adding specific hydrophobic groups can enhance ECE inhibition while diminishing NEP inhibition. nih.gov These findings highlight the potential for targeted chemical synthesis to create highly selective inhibitors.

Future synthetic strategies will focus on:

Modification of the Dipeptide Core: Systematically altering the Leucine-Tryptophan dipeptide sequence to probe the specificity pockets of different metalloproteases.

Phosphonate (B1237965) Group Derivatization: Synthesizing analogues with different phosphonate esters or phosphonic acids to optimize binding to the catalytic zinc ion in the active site of target enzymes. nih.gov

Glycosidic Moiety Replacement: Exploring replacements for the rhamnose group with other chemical entities to modulate pharmacokinetic properties and target selectivity.

These efforts will generate a new library of phosphoramidon-based compounds, providing refined tools for biological research and potential leads for therapeutic development.

| Analogue Description | Modification from Phosphoramidon | ECE Inhibition (IC50) | NEP Inhibition (IC50) | ACE Inhibition (IC50) |

|---|---|---|---|---|

| Phosphoramidon | Baseline | 3.5 µM | 0.034 µM | 78 µM |

| Dipeptide 3 | Removal of rhamnose moiety | 70 µM (Reduced Potency) | 0.003 µM (Increased Potency) | 0.20 µM (Increased Potency) |

| Naphthylethyl-Dipeptide 3 | Addition of 2-(2-naphthyl)ethyl to Dipeptide 3 | 0.55 µM (Improved Potency) | 0.02 µM (Weakened Potency) | No Significant Change |

| Leu-Trp Interchange | Interchange of Leucine (B10760876) and Tryptophan positions | Activity Abolished | Activity Abolished | Remained Active |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast chemical libraries against a biological target. nih.govpharmaron.com Future research will increasingly integrate phosphoramidon and its derivatives into HTS campaigns. Given its well-defined mechanism as a competitive, transition-state analogue inhibitor, phosphoramidon serves as an ideal reference compound and a structural template for these large-scale screens. ebi.ac.uk

Two primary strategies are envisioned:

Use as a Positive Control: In HTS campaigns designed to find new inhibitors for metalloproteases like NEP or ECE, phosphoramidon can be used as a reliable positive control to validate the assay's performance and ensure its sensitivity and robustness. pharmaron.com

Scaffold for Library Design: Synthetic libraries can be designed around the core phosphoramidon structure. By creating thousands of variations, researchers can screen for compounds with improved properties, such as enhanced cell permeability, better selectivity, or novel target profiles. These libraries can be tested using advanced HTS assay platforms, including fluorescence polarization, FRET (Förster resonance energy transfer), or luminescence-based readouts, to quickly identify promising candidates. utah.edu

The integration of phosphoramidon-based chemistry with automated HTS platforms will accelerate the discovery of next-generation metalloprotease inhibitors for a range of therapeutic areas. selleckchem.com

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling offer powerful tools to rationalize existing SAR data and predict the properties of novel compounds before they are synthesized. bakerlab.org The availability of high-resolution crystal structures of phosphoramidon in complex with its target enzymes provides a solid foundation for in silico design efforts. ebi.ac.uk

Future computational research will focus on:

Molecular Docking and Scoring: Using the known binding pose of phosphoramidon to dock virtual libraries of new analogues into the active sites of target enzymes. Advanced scoring functions will predict binding affinities, helping to prioritize the most promising candidates for synthesis.

Free Energy Perturbation (FEP): Employing more rigorous computational methods like FEP to accurately predict the change in binding affinity resulting from small chemical modifications to the phosphoramidon scaffold. This can guide the design of analogues with enhanced potency.

In Silico Selectivity Profiling: Modeling the binding of designed analogues across a panel of different metalloproteases to predict their selectivity profiles. This computational pre-screening can help design compounds that are highly specific for one target, minimizing potential off-target effects.

These computational approaches will create a tight feedback loop with synthetic chemistry, enabling a more rational, efficient, and hypothesis-driven design of next-generation phosphoramidon analogues. mdpi.com

Contribution to Understanding Fundamental Protease Biology

Beyond its therapeutic potential, phosphoramidon and its future derivatives will continue to be invaluable as chemical tools for dissecting fundamental protease biology. Proteases are involved in a vast array of physiological and pathological processes, and selective inhibitors are essential for studying the function of individual enzymes within these complex networks.

The development of a panel of phosphoramidon analogues with varied and highly specific inhibitory profiles will allow researchers to:

Deconvolute Enzyme Function: By selectively inhibiting one protease while leaving others active, researchers can precisely determine its role in specific biological pathways, such as peptide hormone processing or extracellular matrix remodeling. creative-peptides.com

Validate New Drug Targets: Once a new protease is implicated in a disease, highly selective inhibitors derived from phosphoramidon can be used in cellular and animal models to validate it as a therapeutic target.

Map Protease Networks: Using these tools, scientists can better understand how different proteases interact and regulate one another in both healthy and diseased states.

Ultimately, the continued evolution of phosphoramidon-based research will not only yield potentially new therapeutics but will also deepen our fundamental understanding of the complex and critical roles that metalloproteases play in biology.

Q & A

Basic Research Questions

Q. How to determine the appropriate concentration of phosphoramidon disodium for inhibiting specific metalloproteases in vitro?

- Methodological Answer: Conduct dose-response experiments by incubating the target enzyme (e.g., thermolysin, endothelin-converting enzyme) with phosphoramidon at concentrations ranging from 1 pM to 1 µM. Measure substrate hydrolysis rates under initial velocity conditions and fit data to the Michaelis-Menten equation to calculate IC50 values. Validate using reported values (e.g., IC50 = 0.034 µM for NEP, 3.5 µM for ECE) . Ensure purity >97% to avoid off-target effects .

Q. How to prepare and validate phosphate buffer solutions containing disodium compounds for enzymatic assays?

- Methodological Answer: Use USP-grade sodium phosphate dibasic (e.g., Na₂HPO₄·12H₂O) with 98–102% purity. Verify concentration via gravimetric analysis or spectrophotometry. Adjust pH to 7.4–7.6 for metalloprotease assays, and confirm buffer compatibility by testing enzyme activity in the absence of inhibitors .

Q. What controls are necessary when using phosphoramidon in collagenase inhibition assays?

- Methodological Answer: Include 1,10-phenanthroline (a broad-spectrum metalloprotease inhibitor) as a positive control. Use vehicle controls (e.g., DMSO) to account for solvent effects. Avoid cross-contamination by changing pipette tips between reagents. Validate inhibition specificity by testing against non-target proteases like trypsin .

Advanced Research Questions

Q. How to analyze discrepancies in reported IC50 values for phosphoramidon across studies?

- Methodological Answer: Investigate experimental variables:

- Enzyme source: Recombinant vs. native enzymes may exhibit differing binding affinities .

- Assay conditions: Substrate concentration (0.1–30 µM) and incubation time impact IC50 accuracy .

- Purity: Commercial batches with <98% purity (e.g., 95%) can skew results; verify via HPLC .

- Data normalization: Use normalized V0 values (relative to uninhibited controls) to minimize inter-lab variability .

Q. How to design experiments to study phosphoramidon's effect on amyloid-beta (Aβ) levels in vivo?

- Methodological Answer: Administer phosphoramidon (250 mg/kg, i.p.) to rodents and measure Aβ40/Aβ42 levels in CSF or brain homogenates via ELISA. For intranasal delivery, dissolve in isotonic saline (10 mM) and monitor Aβ accumulation over 24–72 hours. Use NEP-deficient mice to confirm target specificity .

Q. What methods are used to confirm phosphoramidon's binding to target enzymes like thermolysin?

- Methodological Answer: Employ X-ray crystallography to resolve the enzyme-inhibitor complex. Refine coordinates to a resolution <2.0 Å, and analyze interactions (e.g., zinc coordination by phosphoryl oxygen at 2.18 Å). Validate using deposited structural data (Brookhaven Protein Data Bank) .

Q. How to assess the impact of phosphoramidon on TNF-alpha release in stimulated tissue models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.